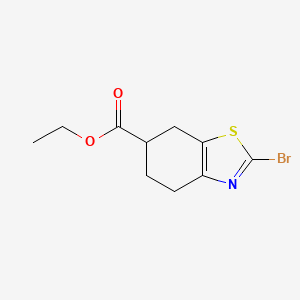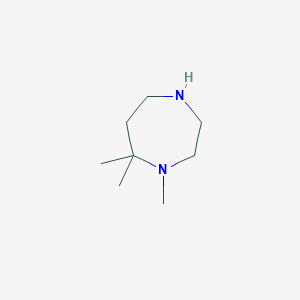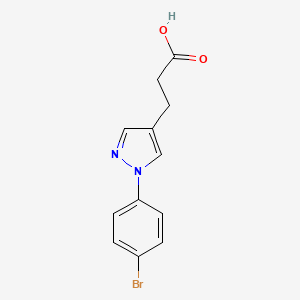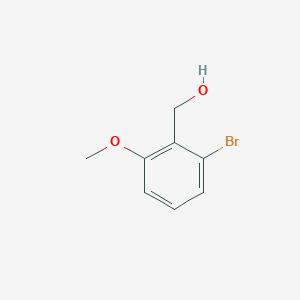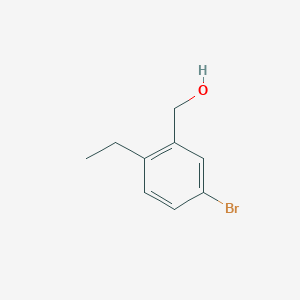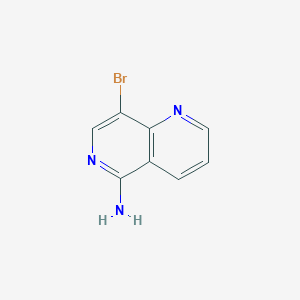
8-Bromo-1,6-naphthyridin-5-amine
Overview
Description
8-Bromo-1,6-naphthyridin-5-amine is a chemical compound with the CAS Number: 1820686-20-1 . It has a molecular weight of 224.06 . The IUPAC name for this compound is 8-bromo [1,6]naphthyridin-5-amine . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including this compound, has been a topic of interest in synthetic and medicinal chemistry fields . A variety of synthetic developments have led to a wide range of functionalized 1,6-naphthyridines . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids produced monoarylated-1,6-naphthyridines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C8H6BrN3/c9-6-4-12-8 (10)5-2-1-3-11-7 (5)6/h1-4H, (H2,10,12) . This indicates that the compound is a naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 1,6-naphthyridines have been extensively studied . For example, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines .Physical And Chemical Properties Analysis
This compound is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Animation of Naphthyridines : Woźniak and Plas (1978) described a synthesis method for 5-chloro-and 5-bromo-1,7-naphthyridine, using 8-amino-1,7-naphthyridine as starting material. This method is significant for producing various naphthyridine derivatives (Woźniak & Plas, 1978).
Antimalarial Activity : A study by Barlin and Tan (1985) discovered that certain 7-bromo-1,5-naphthyridin-4-amines, synthesized from nicotinic acid, exhibited significant antimalarial activity. This finding highlights the potential medicinal applications of naphthyridine derivatives (Barlin & Tan, 1985).
Chemical Reactions and Mechanisms : Czuba (2010) investigated the aminations of bromo-1,5-naphthyridines and proposed the involvement of a naphthyridyne intermediate in these reactions. Understanding these mechanisms is crucial for the development of new synthetic routes (Czuba, 2010).
Copper-Catalyzed Amination : Anderson et al. (2010) reported a method for the amination of bromonaphthyridines using copper catalysis. This approach offers an alternative route for synthesizing functional naphthyridine compounds (Anderson, Taylor, Zeller, & Zimmerman, 2010).
Cytotoxicity and Solubility : Lin (2006) synthesized derivatives of 5-methyl-2-(3-methoxyphenyl)-1,8-naphthyridine, focusing on their cytotoxicity and solubility, important factors in pharmaceutical applications (林昭蓉, 2006).
Ecofriendly Synthesis : Mukhopadhyay, Das, and Butcher (2011) developed a one-pot, catalyst-free synthesis of naphthyridines in water, demonstrating an environmentally friendly approach to producing these compounds (Mukhopadhyay, Das, & Butcher, 2011).
Solvent-Free Synthesis : Abdel Hameed (2015) reported a solvent-free and catalyst-free method for synthesizing 1,6-naphthyridine derivatives. This grindstone chemistry approach is significant for its environmental sustainability (Abdel Hameed, 2015).
Hydrogen Bonding in Organic Salts : Jin et al. (2010) explored hydrogen bonding between 5,7-dimethyl-1,8-naphthyridine-2-amine and acidic compounds, contributing to the understanding of supramolecular chemistry and crystal engineering (Jin et al., 2010).
Safety and Hazards
Future Directions
The future directions for the study of 1,6-naphthyridines, including 8-Bromo-1,6-naphthyridin-5-amine, involve further exploration of their synthesis and biological applications . There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines due to their importance in the synthetic and medicinal chemistry fields .
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, the class of compounds to which 8-bromo-1,6-naphthyridin-5-amine belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
It is known that 1,6-naphthyridines interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Given the broad range of pharmacological activities of 1,6-naphthyridines, it can be inferred that multiple biochemical pathways might be affected .
Result of Action
Given the pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound might have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
8-Bromo-1,6-naphthyridin-5-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular processes. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. For instance, it may bind to the active site of a kinase, preventing the phosphorylation of target proteins, or it may enhance the activity of a phosphatase, leading to dephosphorylation of substrates .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the compound may form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of a kinase, leading to inhibition of its activity. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that may have different biological activities compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular metabolism .
Properties
IUPAC Name |
8-bromo-1,6-naphthyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBBBKVKWONFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2N)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)

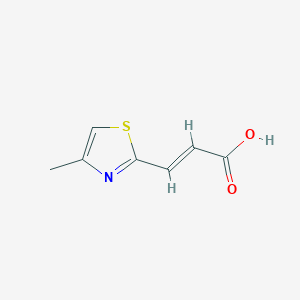


![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)
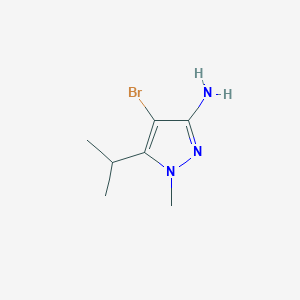
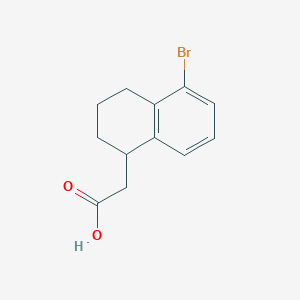
![2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1382013.png)
